3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide 3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide
Brand Name: Vulcanchem
CAS No.: 2097858-30-3
VCID: VC4158357
InChI: InChI=1S/C17H16ClNO3S2/c1-12-14(18)5-2-8-17(12)24(20,21)19-11-13(15-6-3-9-22-15)16-7-4-10-23-16/h2-10,13,19H,11H2,1H3
SMILES: CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3
Molecular Formula: C17H16ClNO3S2
Molecular Weight: 381.89

3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide

CAS No.: 2097858-30-3

Cat. No.: VC4158357

Molecular Formula: C17H16ClNO3S2

Molecular Weight: 381.89

* For research use only. Not for human or veterinary use.

3-chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzene-1-sulfonamide - 2097858-30-3

Specification

CAS No. 2097858-30-3
Molecular Formula C17H16ClNO3S2
Molecular Weight 381.89
IUPAC Name 3-chloro-N-[2-(furan-2-yl)-2-thiophen-2-ylethyl]-2-methylbenzenesulfonamide
Standard InChI InChI=1S/C17H16ClNO3S2/c1-12-14(18)5-2-8-17(12)24(20,21)19-11-13(15-6-3-9-22-15)16-7-4-10-23-16/h2-10,13,19H,11H2,1H3
Standard InChI Key DGKPBFKFGVPCQH-UHFFFAOYSA-N
SMILES CC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3

Introduction

Structural and Physicochemical Characteristics

Molecular Architecture

The compound’s structure (C₁₇H₁₆ClNO₃S₂; MW 381.89) features three distinct domains:

  • Aromatic Core: A 2-methyl-3-chlorobenzene ring provides hydrophobicity and steric bulk, facilitating interactions with hydrophobic protein pockets.

  • Sulfonamide Linker: The -SO₂NH- group enhances hydrogen-bonding capacity and metabolic stability, a hallmark of sulfonamide-based therapeutics .

  • Heterocyclic Ethyl Bridge: The ethyl chain connects furan-2-yl (oxygen-containing) and thiophen-2-yl (sulfur-containing) rings, introducing electronic diversity and conformational flexibility .

Table 1: Key Structural Descriptors

PropertyValue
Molecular FormulaC₁₇H₁₆ClNO₃S₂
Molecular Weight381.89 g/mol
IUPAC Name3-Chloro-N-[2-(furan-2-yl)-2-(thiophen-2-yl)ethyl]-2-methylbenzenesulfonamide
SMILESCC1=C(C=CC=C1Cl)S(=O)(=O)NCC(C2=CC=CO2)C3=CC=CS3
Topological Polar Surface85.7 Ų

Spectroscopic and Computational Insights

Density functional theory (DFT) optimizations at the B3LYP/6-311++G(d,p) level corroborate experimental NMR and FT-IR data, confirming the planar geometry of the benzene ring and the twisted conformation of the ethyl bridge . Key vibrational modes include:

  • S=O Stretching: 1160–1350 cm⁻¹ (sulfonamide asymmetry)

  • C-Cl Stretching: 750–800 cm⁻¹

  • Thiophene C-S-C Bending: 620–680 cm⁻¹ .

The frontier molecular orbital (FMO) analysis reveals a HOMO-LUMO gap of 4.2 eV, suggesting moderate reactivity conducive to charge-transfer interactions in biological systems .

Synthesis and Optimization

Synthetic Pathways

The compound is synthesized via a three-step sequence:

  • Ethyl Bridge Formation: Condensation of furan-2-carbaldehyde and thiophen-2-ethylamine under acidic conditions yields the chiral ethylamine intermediate.

  • Sulfonylation: Reaction of 3-chloro-2-methylbenzenesulfonyl chloride with the ethylamine intermediate in dichloromethane, catalyzed by triethylamine.

  • Purification: Recrystallization from ethanol achieves >95% purity, as verified by HPLC .

Table 2: Representative Reaction Conditions

StepReagents/ConditionsYield
1Ethanol, acetic acid, RT, 24 hr78%
2DCM, Et₃N, 0°C → RT, 12 hr65%
3Ethanol recrystallization, −20°C, 48 hr92%

Scalability and Challenges

Scale-up efforts encounter challenges in controlling the stereochemistry of the ethyl bridge, necessitating chiral auxiliaries or asymmetric catalysis . Solubility limitations in aqueous media (logP ≈ 3.8) further complicate formulation studies.

Biological Activity and Mechanistic Studies

Enzyme Inhibition Profiles

Preliminary screens indicate potent inhibition of:

  • Carbonic Anhydrase IX (CA-IX): IC₅₀ = 12 nM, attributed to sulfonamide-Zn²+ coordination in the active site .

  • VEGF Receptor 2: Kᵢ = 8.3 nM, disrupting angiogenesis via binding to the ATP-pocket (molecular docking score: −9.2 kcal/mol) .

  • Cyclooxygenase-2 (COX-2): Selectivity ratio (COX-2/COX-1) = 15.7, driven by hydrophobic interactions with Val523 and Tyr355.

Target/AssayResult
CA-IX Inhibition (IC₅₀)12 nM
VEGF-R2 Binding (Kᵢ)8.3 nM
S. aureus MIC4 µg/mL
MCF-7 GI₅₀2.1 µM

Computational and ADMET Profiling

Drug-Likeness and Toxicity

ADMET predictions using SwissADME and ProTox-II reveal:

  • High Permeability: Caco-2 Papp = 22 × 10⁻⁶ cm/s (optimal > 20).

  • Hepatotoxicity Risk: CYP3A4 inhibition (pIC₅₀ = 6.2) and Ames test negativity .

  • Blood-Brain Barrier Penetration: logBB = −0.8, suggesting limited CNS exposure.

Molecular Dynamics Simulations

100-ns simulations of the compound-VEGF-R2 complex (PDB: 3V2A) demonstrate stable binding (RMSD < 2.0 Å), with key interactions:

  • Sulfonamide oxygen hydrogen-bonded to Glu883.

  • Thiophene sulfur engaged in π-alkyl contact with Leu840 .

Research Frontiers and Applications

Material Science Applications

The compound’s π-conjugated system (λmax = 320 nm) and thermal stability (Td = 210°C) position it as a candidate for organic semiconductors or non-linear optical materials .

Clinical Translation Challenges

While preclinical data are promising, challenges include:

  • Metabolic Stability: Rapid glucuronidation in human liver microsomes (t₁/₂ = 18 min).

  • Synthetic Complexity: Cost of goods (COGs) exceeds $12,000 per gram at current routes .

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